molecular formula C7H8N4O B3350832 9-Ethylhypoxanthine CAS No. 31010-51-2

9-Ethylhypoxanthine

Cat. No.: B3350832
CAS No.: 31010-51-2
M. Wt: 164.16 g/mol
InChI Key: COBZZWPZKRRPEN-UHFFFAOYSA-N
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Description

9-Ethylhypoxanthine is a derivative of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine is a crucial component in various biological processes, including nucleic acid synthesis and energy metabolism. This compound, with the chemical formula C7H8N4O, is a modified form where an ethyl group is attached to the ninth position of the hypoxanthine molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylhypoxanthine typically involves the reaction of aminocyanacetamide with triethyl orthoformate to form an imidoester derivative. This intermediate is then reacted with a compound having a reactive amino group on a hydrocarbyl moiety. The six-membered heterocyclic ring of the purine moiety is formed by reacting the derivative of 5-aminoimidazole-4-carboxamide with triethyl orthoformate, resulting in the formation of 9-substituted hypoxanthine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 9-Ethylhypoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Ethylhypoxanthine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethylhypoxanthine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 9-Ethylhypoxanthine is unique due to the presence of the ethyl group at the ninth position, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with enzymes and other molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

9-ethyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBZZWPZKRRPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328263
Record name 9-Ethylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31010-51-2
Record name 9-Ethylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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